3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of “3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” involves a multistep process that starts with the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.Molecular Structure Analysis
The molecular structure of “3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is characterized by the presence of a benzamide group, an oxadiazole ring, and a fluorine atom.Scientific Research Applications
Anticancer Applications
A significant area of research involving 3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide and its derivatives is in anticancer therapy. Studies have shown that certain benzamide derivatives exhibit moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, similar compounds have been synthesized and evaluated as potential anti-inflammatory and anti-cancer agents (Gangapuram et al., 2009).
Synthesis and Structural Studies
Research in the synthesis and structural analysis of benzamide derivatives, including those related to 3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, has been conducted. These studies involve the development of efficient synthetic methods and the analysis of molecular structures and intermolecular interactions (Moreno-Fuquen et al., 2019), (Deng et al., 2014).
Antimicrobial and Antitubercular Properties
Compounds similar to 3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated antimicrobial and antitubercular properties. Studies have reported the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, showing significant activity (Nayak et al., 2016).
Gelation Behavior and Non-Covalent Interactions
There is research exploring the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the role of methyl functionality and multiple non-covalent interactions in gelation. This research provides insights into the molecular conformations and interactions of similar benzamide compounds (Yadav & Ballabh, 2020).
Pharmaceutical Development and Evaluation
In the pharmaceutical context, these compounds have been used in the development and validation of methods for quantitative determination in biological samples, contributing to the pharmacokinetic monitoring and bioavailability assessment of new drugs (Li Ping et al., 2021).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing the 1,2,4-oxadiazole moiety, have been reported to exhibit significant anti-cancer activity . They interact with various targets in cancer cells, leading to their death .
Mode of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to interact with their targets in a way that disrupts the normal functioning of the cells . This disruption can lead to cell death, particularly in the case of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of effects such as anti-inflammatory, analgesic, diabetic, immunosuppressive, antimicrobial, anti-helminthic, and antiparasitic properties .
Result of Action
Similar compounds have been reported to have significant anti-cancer activity, leading to the death of cancer cells .
Future Directions
The future directions for research on “3-fluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” include further studies on its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. Additionally, more research is needed to fully understand its mechanism of action and its potential therapeutic properties .
Properties
IUPAC Name |
3-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXWBQCUHSUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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